molecular formula C17H21NO4 B3022206 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 879329-83-6

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B3022206
CAS No.: 879329-83-6
M. Wt: 303.35 g/mol
InChI Key: YFSUTUTXUOCOQI-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with methoxyethyl, methoxyphenyl, and dimethyl groups

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the substituents. Common reagents used in the synthesis include methoxyethyl halides, methoxyphenyl boronic acids, and dimethyl acetylenes. The reaction conditions usually involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-methoxyethyl)-5-phenyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: This compound lacks the methoxy group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(2-ethoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: The ethoxy group instead of the methoxy group may result in different solubility and reactivity properties.

    1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide: The carboxamide group instead of the carboxylic acid group may lead to different biological activities and stability.

Properties

IUPAC Name

1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-11-15(17(19)20)12(2)18(9-10-21-3)16(11)13-5-7-14(22-4)8-6-13/h5-8H,9-10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSUTUTXUOCOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C(=O)O)C)CCOC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134818
Record name 1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879329-83-6
Record name 1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879329-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
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1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

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